The Chemistry and Applications of 3-Isopropoxy Alanine: A Comprehensive Technical Guide
The Chemistry and Applications of 3-Isopropoxy Alanine: A Comprehensive Technical Guide
Executive Summary
The incorporation of unnatural amino acids into peptide sequences is a cornerstone of modern drug discovery, enabling the modulation of pharmacokinetic properties, protease resistance, and target affinity. 3-Isopropoxy alanine , widely known in the literature as O-isopropyl-L-serine , is a critical non-canonical amino acid building block[1]. By functionalizing the native hydroxyl group of serine with an isopropyl moiety, researchers can precisely tune the lipophilicity and steric bulk of therapeutic peptides without drastically altering the backbone conformation.
This whitepaper provides an in-depth analysis of the chemical structure, physical properties, synthetic methodologies, and advanced therapeutic applications of 3-isopropoxy alanine, designed for researchers and drug development professionals.
Chemical Identity and Structural Analytics
3-Isopropoxy alanine (IUPAC: 2-amino-3-(propan-2-yloxy)propanoic acid) is structurally derived from L-alanine via the addition of an isopropoxy group at the β -carbon, or conversely, from L-serine via the O-alkylation of the side-chain hydroxyl group with an isopropyl radical.
Structural Causality in Drug Design
The ether linkage in 3-isopropoxy alanine serves a dual purpose:
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Steric Shielding: The branched isopropyl group introduces significant steric hindrance adjacent to the peptide backbone. This shielding effect restricts the conformational flexibility of the peptide and effectively blocks the active sites of proteolytic enzymes, drastically increasing the in vivo half-life of the resulting peptide[2].
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Lipophilicity Tuning: Unlike the highly polar hydroxyl group of native serine, the isopropoxy ether is moderately lipophilic. This enhances the membrane permeability of the peptide while still allowing the ether oxygen to act as a weak hydrogen bond acceptor, maintaining necessary interactions with target receptors.
Physicochemical Properties
Understanding the physical properties of 3-isopropoxy alanine is essential for optimizing its handling, formulation, and integration into solid-phase peptide synthesis (SPPS). The quantitative data is summarized in Table 1 below.
Table 1: Physicochemical Profile of 3-Isopropoxy Alanine
| Property | Value / Description | Analytical Significance |
| Common Names | 3-Isopropoxy alanine; O-Isopropyl-L-serine | Standard nomenclature in synthesis[1]. |
| CAS Registry Number | 83824-92-4 (L-isomer) | Unique identifier for procurement[3]. |
| Molecular Formula | C6H13NO3 | Defines stoichiometry for coupling reactions. |
| Molecular Weight | 147.17 g/mol | Used for mass spectrometry (TOF-MS) tracking[4]. |
| Appearance | White to off-white crystalline powder | Indicates high purity post-crystallization. |
| Solubility | Soluble in water; slightly in MeOH/EtOH | Dictates solvent choice during deprotection[1]. |
| pKa (Estimated) | ~2.2 ( α -COOH), ~9.1 ( α -NH2) | Governs ionization state at physiological pH. |
| LogP (Estimated) | -0.8 to -0.5 | Indicates a balance of hydrophilicity and lipophilicity. |
Experimental Methodologies: Synthesis & Resolution
The synthesis of optically pure 3-isopropoxy alanine requires strict stereochemical control. Standard etherification of serine often leads to racemization or β -elimination. Therefore, specialized synthetic routes have been developed.
Chemical Synthesis via Aziridine Ring-Opening
The most authoritative and stereoselective method involves the ring-opening of aziridine derivatives. This method, pioneered by Nakajima et al., utilizes a urethane-protected aziridine to prevent racemization[1].
Step-by-Step Protocol:
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Preparation of the Aziridine Precursor: Dissolve the urethane-protected aziridine derivative (e.g., 218 mg, 0.59 mmol) in a mixture of chloroform (3 ml) and methanol (5 ml)[1].
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Lewis Acid Catalysis: Add 3 drops of boron trifluoride etherate ( BF3⋅OEt2 ) at room temperature. Causality: The Lewis acid activates the aziridine ring, making it susceptible to nucleophilic attack by isopropanol, ensuring regioselective ring opening without disrupting the chiral center[1].
-
Nucleophilic Attack: Introduce isopropanol to the reaction mixture. Allow the reaction to proceed until complete conversion is observed via TLC.
-
Deprotection (Hydrogenolysis): Dissolve the resulting protected O-isopropylserine in methanol (10 ml). Add Palladium black catalyst (100 mg)[1].
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Hydrogenation: Bubble H2 gas through the solution for 2 hours. Causality: Catalytic hydrogenolysis cleanly removes the urethane protecting groups without cleaving the newly formed ether bond[1].
-
Purification: Remove the Pd catalyst by filtration. Concentrate the filtrate in vacuo. Crystallize the residue from a water-acetone mixture to yield pure O-isopropyl-L-serine (approx. 87% yield)[1].
Biocatalytic Resolution via Aminopeptidase
For large-scale industrial applications, enzymatic resolution of racemic mixtures offers a greener alternative.
Step-by-Step Protocol:
-
Substrate Preparation: Synthesize racemic O-isopropyl-DL-serinamide.
-
Enzymatic Hydrolysis: Incubate the substrate with PepB aminopeptidase (EC 3.4.11.23) derived from Escherichia coli at an optimal pH of 9.0 and a temperature of 40°C[5].
-
Chiral Resolution: The PepB enzyme selectively hydrolyzes the L-enantiomer, yielding O-isopropyl-L-serine and ammonia, while leaving the D-enantiomer intact[5]. Causality: The highly specific active site of PepB ensures an enantiomeric excess (ee) often exceeding 97%[5].
-
Separation: Isolate the free L-amino acid from the unreacted D-amide using ion-exchange chromatography.
Advanced Applications in Therapeutics and Materials
Peptide Engineering and Targeted Radiopharmaceuticals
3-Isopropoxy alanine is heavily utilized in the development of next-generation peptide therapeutics, particularly those targeting Glypican-3 (GPC3), a heparan sulfate glycoprotein overexpressed in hepatocellular carcinoma (HCC)[2].
By incorporating 3-isopropoxy alanine into the peptide sequence, researchers can create GPC3-targeting peptides that resist proteolytic degradation in the tumor microenvironment[2]. These engineered peptides are then conjugated to metal chelators (e.g., DOTA or MACROPA) to bind radionuclides, forming highly potent radiopharmaceuticals for targeted cancer therapy[6]. The isopropoxy group ensures the peptide maintains its active conformation while circulating in the bloodstream.
Surface Molecularly Imprinted Polymers (SMIPs)
Beyond therapeutics, 3-isopropoxy alanine fragments are observed in the synthesis of advanced materials, such as Glutathione Surface Molecularly Imprinted Polymers (GSH-SMIPs)[4]. During the polymerization of acrylamide (AM) and N-vinyl pyrrolidone (NVP) in the presence of glutathione, time-of-flight mass spectrometry (TOF-MS) detects 3-isopropoxy alanine as a key intermediate fragment[4]. This confirms the nucleophilic substitution and physical adsorption mechanisms critical for creating highly selective molecular cavities for GSH capture[7].
Visualizing Experimental Workflows
The following diagrams map the logical progression of the chemical synthesis and therapeutic application of 3-isopropoxy alanine.
Workflow for the stereoselective synthesis of 3-isopropoxy alanine via aziridine ring-opening.
Integration of 3-isopropoxy alanine into GPC3-targeted radiopharmaceutical peptide conjugates.
References
-
Properties and Yields of O-Alkyl-L-Serine, L-Threonine, and Their Derivatives. Oxford Academic (Bulletin of the Chemical Society of Japan). Available at:[Link]
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Glutathione Surface Molecularly Imprinted Polymer from CLX1180 via Three Modes of Polymerization for Selective Adsorption of Glutathione. National Center for Biotechnology Information (PMC). Available at:[Link]
-
Glutathione Surface Molecularly Imprinted Polymer from CLX1180 via Three Modes of Polymerization for Selective Adsorption of Glutathione. ACS Omega. Available at:[Link]
-
Information on EC 3.4.11.23 - PepB aminopeptidase. BRENDA Enzyme Database. Available at:[Link]
- WO2024254339A9 - Radiopharmaceutical compositions targeting glypican-3 and uses thereof. Google Patents.
- WO2024252336A1 - Peptide compositions targeting glypican-3 and uses thereof. Google Patents.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. WO2024252336A1 - Peptide compositions targeting glypican-3 and uses thereof - Google Patents [patents.google.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Information on EC 3.4.11.23 - PepB aminopeptidase and Organism(s) Escherichia coli and UniProt Accession P37095 - BRENDA Enzyme Database [brenda-enzymes.org]
- 6. WO2024254339A9 - Radiopharmaceutical compositions targeting glypican-3 and uses thereof - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
